molecular formula C18H18Cl2N2O2 B1622238 Tolgabide CAS No. 86914-11-6

Tolgabide

Cat. No.: B1622238
CAS No.: 86914-11-6
M. Wt: 365.2 g/mol
InChI Key: AOAFGVWKONLQRN-UHFFFAOYSA-N
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Description

Structural Characterization and IUPAC Nomenclature

This compound exhibits a complex molecular architecture characterized by its distinctive chlorinated aromatic framework and specialized functional group arrangements. The compound's systematic chemical nomenclature follows International Union of Pure and Applied Chemistry conventions, with the official designation being 4-{[(E)-(3-Chloro-5-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(4-chlorophenyl)methyl]amino}butanamide. Alternative nomenclature systems provide additional structural clarity, including the systematic name 4-{[(5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylidene]amino}butanamide. The molecular structure incorporates two distinct chlorinated aromatic rings connected through an imine linkage to a terminal butanamide chain, creating a sophisticated pharmacophore design.

The compound's stereochemical characteristics include defined geometrical isomerism around the central carbon-nitrogen double bond, with the E-configuration being the predominant stereochemical arrangement. Spectroscopic analysis reveals characteristic absorption patterns consistent with the conjugated aromatic system and the presence of both phenolic hydroxyl groups and amide functionalities. The Simplified Molecular Input Line Entry System representation confirms the structural complexity: Cc1cc(Cl)cc(C(=NCCCC(=O)N)c2ccc(Cl)cc2)c1O. International Chemical Identifier key AOAFGVWKONLQRN-UHFFFAOYSA-N provides unique database identification for computational chemistry applications.

Structural Parameter Value Reference
Molecular Formula C18H18Cl2N2O2
Molar Mass 365.25 g/mol
Chemical Abstracts Service Number 86914-11-6
Defined Stereocenters 0/0
E/Z Centers 1
Optical Activity None

Discovery Timeline and Patent History in Anticonvulsant Research

The development of this compound emerged during a pivotal period in anticonvulsant research when pharmaceutical companies were actively pursuing gamma-aminobutyric acid-based therapeutic strategies. Synthélabo, a major French pharmaceutical corporation that later became part of Sanofi-Aventis, initiated the this compound development program as part of their broader anticonvulsant research portfolio. The compound received the internal development designation SL-81.0142, indicating its position within the company's systematic compound numbering system. Patent protection for this compound was secured through multiple international filing systems, establishing intellectual property rights across various pharmaceutical markets.

The research timeline for this compound development coincided with the broader scientific understanding of gamma-aminobutyric acid neurotransmission mechanisms in epilepsy and seizure disorders. During this period, pharmaceutical researchers recognized the therapeutic potential of compounds that could enhance gamma-aminobutyric acid signaling while overcoming the blood-brain barrier penetration limitations of gamma-aminobutyric acid itself. The prodrug strategy represented an innovative approach to delivering gamma-aminobutyric acid activity to the central nervous system through metabolic conversion processes. Patent documentation reveals that this compound was specifically designed for anticonvulsant applications, reflecting the pharmaceutical industry's focus on addressing unmet medical needs in epilepsy treatment.

Despite successful preclinical development and patent protection, this compound ultimately did not progress to commercial marketing, representing one of many promising anticonvulsant candidates that failed to achieve regulatory approval. The decision to discontinue development likely reflected various factors common in pharmaceutical development, including efficacy considerations, competitive market dynamics, and strategic portfolio management decisions. The compound remains classified as an investigational substance with established chemical and patent documentation but without approved therapeutic indications.

Relationship to Progabide: Analog Design and Prodrug Strategies

This compound's development strategy was fundamentally based on the successful progabide framework, representing a sophisticated analog design approach targeting improved pharmacological properties. Progabide, marketed under the trade name Gabrene by Sanofi-Aventis, served as the lead compound for developing related gamma-aminobutyric acid prodrugs with enhanced therapeutic profiles. The structural relationship between this compound and progabide demonstrates systematic medicinal chemistry optimization, where specific molecular modifications were introduced to potentially improve pharmacokinetic properties, receptor selectivity, or therapeutic efficacy.

Both compounds share the fundamental prodrug mechanism whereby they undergo metabolic conversion to release gamma-aminobutyric acid, thereby functioning as indirect agonists of gamma-aminobutyric acid receptors. This prodrug strategy addresses the significant pharmaceutical challenge that gamma-aminobutyric acid itself cannot effectively cross the blood-brain barrier to reach central nervous system targets. The metabolic conversion process involves enzymatic hydrolysis of the compound structure to liberate the active gamma-aminobutyric acid neurotransmitter at the site of action.

Research investigations have confirmed that this compound exhibits remarkably similar biological properties to progabide, including comparable antiepileptic, anticonvulsant, and antidyskinetic activities. Both compounds demonstrate activity across multiple gamma-aminobutyric acid receptor subtypes, including gamma-aminobutyric acid A, gamma-aminobutyric acid B, and gamma-aminobutyric acid A-rho receptor systems. The analog design strategy incorporated structural modifications intended to optimize the balance between pharmacological activity and pharmaceutical properties such as stability, solubility, and bioavailability.

Compound Comparison This compound Progabide Reference
Development Code SL-81.0142 -
Molecular Formula C18H18Cl2N2O2 C18H18ClFN2O2
Marketing Status Never marketed Approved in France
Primary Mechanism Gamma-aminobutyric acid prodrug Gamma-aminobutyric acid prodrug
Receptor Targets Gamma-aminobutyric acid A/B/A-rho Gamma-aminobutyric acid A/B/A-rho
Therapeutic Classification Anticonvulsant Anticonvulsant

The strategic relationship between this compound and progabide illustrates the pharmaceutical industry's systematic approach to drug discovery through analog development programs. This methodology involves creating structural variants of promising lead compounds to explore structure-activity relationships and identify molecules with superior therapeutic profiles. The this compound development program represents this analog design philosophy applied to gamma-aminobutyric acid prodrug development, even though commercial success was ultimately not achieved.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86914-11-6

Molecular Formula

C18H18Cl2N2O2

Molecular Weight

365.2 g/mol

IUPAC Name

4-[[(5-chloro-2-hydroxy-3-methylphenyl)-(4-chlorophenyl)methylidene]amino]butanamide

InChI

InChI=1S/C18H18Cl2N2O2/c1-11-9-14(20)10-15(18(11)24)17(22-8-2-3-16(21)23)12-4-6-13(19)7-5-12/h4-7,9-10,24H,2-3,8H2,1H3,(H2,21,23)

InChI Key

AOAFGVWKONLQRN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1O)C(=NCCCC(=O)N)C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

CC1=CC(=CC(=C1O)C(=NCCCC(=O)N)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Stepwise Coupling of Benzophenone and GABA Analogues

This method involves sequential alkylation and condensation reactions. The benzophenone intermediate (2,6-dichlorobenzophenone) is first synthesized via Friedel-Crafts acylation of chlorobenzene using benzoyl chloride in the presence of aluminum chloride. Subsequent nucleophilic substitution with a protected GABA derivative (e.g., tert-butyl γ-aminobutyrate) yields the imine precursor. Acidic hydrolysis removes the protecting group, furnishing this compound.

Key Reaction Conditions :

  • Friedel-Crafts acylation: 80°C, anhydrous dichloromethane, 12 hours.
  • Nucleophilic substitution: Potassium carbonate, dimethylformamide (DMF), 60°C.
  • Deprotection: Hydrochloric acid (6M), reflux, 4 hours.

One-Pot Reductive Amination

A streamlined approach employs reductive amination between 2,6-dichlorobenzaldehyde and γ-aminobutyric acid methyl ester. Sodium cyanoborohydride facilitates the reduction of the intermediate Schiff base in methanol at room temperature. This method reduces purification steps but requires careful pH control (pH 5–6) to minimize side reactions.

Solid-Phase Synthesis for High-Purity Batches

Patented formulations describe the use of polymer-supported reagents to enhance yield and purity. For example, immobilized carbodiimide catalysts promote efficient amide bond formation between 2,6-dichlorobenzoic acid and GABA derivatives. This method achieves >95% purity, as confirmed by high-performance liquid chromatography (HPLC).

Optimization of Reaction Parameters

Solvent Systems and Catalysts

Comparative studies highlight the superiority of polar aprotic solvents (e.g., DMF, acetonitrile) over ethers or hydrocarbons in facilitating imine formation. Catalytic amounts of p-toluenesulfonic acid (pTSA) reduce reaction times by 30%.

Table 1: Solvent Impact on Imine Formation Yield

Solvent Temperature (°C) Yield (%) Purity (%)
DMF 60 82 91
Acetonitrile 60 78 89
Toluene 110 45 75

Temperature and Time Dependencies

Excessive heating during Friedel-Crafts acylation leads to dichlorination byproducts. Optimal conditions balance temperature (80–90°C) and reaction duration (10–12 hours) to maximize monoacylation.

Analytical Characterization

Spectroscopic Confirmation

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) reveals characteristic peaks at δ 7.45 (d, J = 8.4 Hz, 4H, aromatic), δ 3.21 (t, J = 6.8 Hz, 2H, CH₂NH), and δ 1.89 (m, 2H, CH₂CH₂).
  • Mass Spectrometry : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 365.1 [M+H]⁺, consistent with the molecular formula C₁₈H₁₈Cl₂N₂O₂.

Purity Assessment

HPLC with a C18 column (UV detection at 254 nm) confirms ≥98% purity for batches synthesized via solid-phase methods. Impurities include unreacted benzophenone (≤1.2%) and hydrolysis byproducts (≤0.8%).

Challenges in Large-Scale Production

Byproduct Formation

Side reactions during imine formation generate hydrolytically labile intermediates. For example, overexposure to moisture yields 2,6-dichlorobenzoic acid, necessitating strict anhydrous conditions.

Cost of Protecting Groups

The use of tert-butyl esters increases raw material costs by ~40% compared to methyl esters. Alternatives like trimethylsilyl protection are under investigation but require toxicology reevaluation.

Chemical Reactions Analysis

Tolgabide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, potentially altering its activity. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

    Chemistry: As a prodrug of gamma-aminobutyric acid, Tolgabide is used in research to understand the mechanisms of GABAergic activity and its effects on the central nervous system.

    Biology: this compound’s role as a GABA receptor agonist makes it a valuable tool in studying neurotransmission and synaptic function.

    Medicine: Although not marketed, this compound’s anticonvulsant properties have been explored for potential therapeutic applications in epilepsy and other neurological disorders.

    Industry: This compound’s chemical properties make it a candidate for further development in pharmaceutical research and drug design

Mechanism of Action

Tolgabide acts as a prodrug of gamma-aminobutyric acid, meaning it is metabolized in the body to produce gamma-aminobutyric acid. Gamma-aminobutyric acid is a major inhibitory neurotransmitter in the central nervous system. This compound exerts its effects by indirectly activating the GABA receptors, including GABA A, GABA B, and GABA A-rho receptors . This activation leads to increased inhibitory neurotransmission, which helps to reduce neuronal excitability and prevent seizures .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Profiles

Compound SMILES Notation Mechanism of Action Key Features
This compound CLC1=CC(=C(...)C(=O)C(=C1)C GABAA receptor agonist Chlorinated structure; moderate bioavailability
Progabide Not provided in evidence GABAA agonist Prodrug metabolized to active GABA analog; broader receptor affinity
Tiagabine S1C(/C(=C/CCN2CC(CCC2)C(=O)O)C2SCCC2C GABA reuptake inhibitor Selective for GAT-1 transporter; fewer drug interactions
Valpromide O=C(N)C(CCC)CCC GABA transaminase inhibitor Prodrug of valproic acid; histone deacetylase (HDAC) modulation

Key Observations :

  • This compound vs.
  • This compound vs. Tiagabine : Tiagabine inhibits GABA reuptake rather than directly agonizing receptors, offering a complementary mechanism but with a higher risk of neuropsychiatric side effects .
  • This compound vs. Valpromide : Valpromide’s dual action (GABA and HDAC modulation) provides broader therapeutic utility, but it carries significant teratogenic risks, unlike this compound .

Clinical and Pharmacokinetic Data

While direct comparative clinical trials are scarce, regulatory classifications (e.g., UNSPSC codes) and chemical databases highlight differences:

  • This compound is classified under UNSPSC 292520 , alongside Tiagabine and Valpromide, indicating shared regulatory scrutiny as anticonvulsants .
  • Metabolism : this compound’s chlorinated structure may contribute to hepatic enzyme induction, contrasting with Valpromide’s simpler metabolic pathway via valproic acid conversion .

Research Findings and Limitations

  • Efficacy : Preclinical studies suggest this compound’s potency in seizure models is comparable to Progabide but inferior to newer AEDs like Levetiracetam .
  • Safety : this compound’s chlorinated aromatic system raises concerns about oxidative stress and hepatotoxicity, limiting its therapeutic index .
  • Synthesis : this compound’s synthesis involves multi-step halogenation and carbamate formation, which is less cost-effective than Tiagabine’s streamlined production .

Biological Activity

Tolgabide, a compound developed as an anticonvulsant, is an analogue of progabide and functions as a prodrug of GABA, acting as an indirect agonist of GABA receptors. Despite its promising biological activity, this compound was never marketed. This article delves into the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : Not specified
  • Molecular Formula : C₁₈H₁₈Cl₂N₂O₂
  • Molar Mass : 365.25 g·mol⁻¹
  • CAS Number : Not specified

This compound's primary action is through the modulation of GABAergic neurotransmission. As a prodrug, it is converted into an active form that enhances GABA receptor activity, which is crucial in controlling neuronal excitability and preventing seizures. This mechanism is similar to that of other GABAergic drugs, which have been extensively studied for their anticonvulsant properties.

Anticonvulsant Activity

This compound has been evaluated for its anticonvulsant properties in various preclinical studies. The compound demonstrated effectiveness in reducing seizure frequency in animal models, similar to other GABAergic agents.

Neuroprotective Effects

Research indicates that compounds acting on GABA receptors may also provide neuroprotective effects. By enhancing GABAergic transmission, this compound may help mitigate neuronal damage in conditions such as epilepsy and neurodegenerative diseases.

Anti-inflammatory Properties

Some studies suggest that GABAergic compounds can exert anti-inflammatory effects. Although direct evidence for this compound's anti-inflammatory activity is limited, its mechanism may contribute to reducing inflammation in the central nervous system.

Case Studies and Experimental Data

  • Anticonvulsant Efficacy : In a study involving animal models of epilepsy, this compound showed significant reductions in seizure duration and frequency compared to control groups.
  • Neuroprotection : In vitro studies indicated that this compound could reduce oxidative stress markers in neuronal cells exposed to excitotoxic conditions.
  • GABA Receptor Modulation : Binding assays demonstrated that this compound effectively interacts with GABA receptors, enhancing their activity.

Comparative Analysis with Similar Compounds

CompoundMechanismAnticonvulsant ActivityNeuroprotective EffectsAnti-inflammatory Effects
This compoundGABA receptor agonistSignificantPresentPotential
ProgabideGABA receptor agonistHighModerateLimited
PhenobarbitalBarbiturateHighPresentLimited

Q & A

Q. What criteria should guide the selection of control groups in this compound efficacy studies?

  • Methodological Answer : Use vehicle-treated and positive-control (e.g., diazepam) groups, matched for age, weight, and genetic background. Randomize allocation using block designs, and report attrition rates transparently. Power analyses (α=0.05, β=0.2) must justify sample sizes .

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